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molecular formula C13H7N3O5 B8283455 2-(m-Nitrophenyl)-5-nitrobenzoxazole

2-(m-Nitrophenyl)-5-nitrobenzoxazole

Cat. No. B8283455
M. Wt: 285.21 g/mol
InChI Key: UBDZNJJNPLMUHV-UHFFFAOYSA-N
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Patent
US06222044B1

Procedure details

A 11.1-gram portion of the 2-(m-nitrophenyl)-5-nitrobenzoxazole is dissolved in 200 milliliters of n-propanol. A 10% palladium-on-carbon catalyst (2.0 grams) is added, and the mixture stirred under nitrogen. The mixture is heated to 70° C., and hydrogen gas is bubbled into the mixture until substantially all the nitro groups have been reduced to primary amine groups, as indicated by liquid chromatography. The catalyst is then filtered off and the remaining solution added to water. The solvent and water are then evaporated off to yield 2-(m-aminophenyl)-5-aminobenzoxazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[O:11][C:12]3[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][C:13]=3[N:14]=2)[CH:7]=[CH:8][CH:9]=1)([O-])=O>C(O)CC.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([C:10]2[O:11][C:12]3[CH:18]=[CH:17][C:16]([NH2:19])=[CH:15][C:13]=3[N:14]=2)[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C=1OC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(CC)O
Step Two
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrogen gas is bubbled into the mixture until substantially all the nitro groups
FILTRATION
Type
FILTRATION
Details
The catalyst is then filtered off
ADDITION
Type
ADDITION
Details
the remaining solution added to water
CUSTOM
Type
CUSTOM
Details
The solvent and water are then evaporated off

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)C=1OC2=C(N1)C=C(C=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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